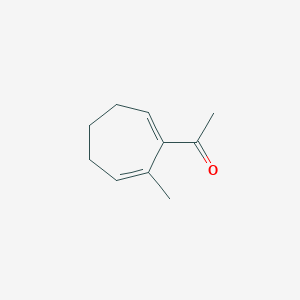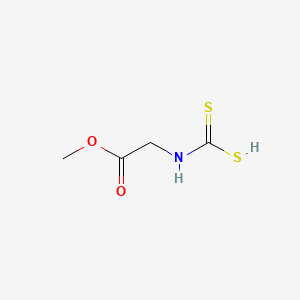![molecular formula C36H48N4O9 B13818346 1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-DIHYDRO-4-[3-[[[[3-[4-(3-METHOXYPHENYL)-1-PIPERIDINYL]PROPYL]AMINO]CARBONYL]AMINO]PHENYL]-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID 3,5-DIMETHYL ESTER L-LACTATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxyphenyl, piperidinyl, and pyridinedicarboxylic acid esters.
Méthodes De Préparation
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: This step involves the reaction of 3-methoxyphenyl with piperidine under controlled conditions to form the piperidinyl intermediate.
Coupling with Pyridinedicarboxylic Acid: The piperidinyl intermediate is then coupled with pyridinedicarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol to form the dimethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated reactors and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
- **Reduction
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Propriétés
Formule moléculaire |
C36H48N4O9 |
|---|---|
Poids moléculaire |
680.8 g/mol |
Nom IUPAC |
dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;2-hydroxypropanoic acid |
InChI |
InChI=1S/C33H42N4O6.C3H6O3/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3;1-2(4)3(5)6/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40);2,4H,1H3,(H,5,6) |
Clé InChI |
BYHJIPSVXAFCDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
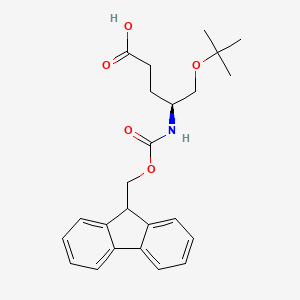
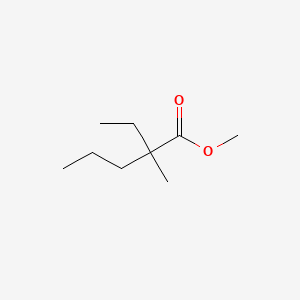
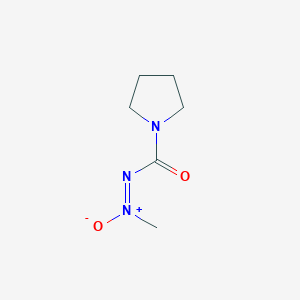
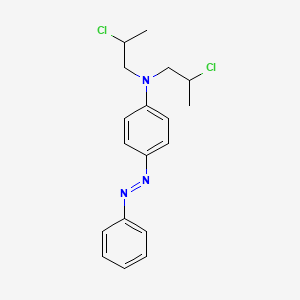
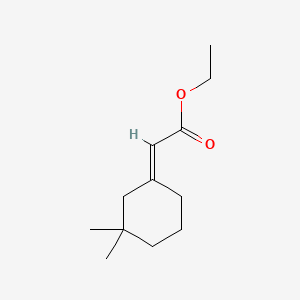
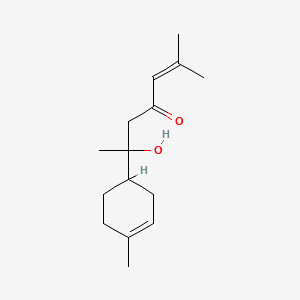
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)
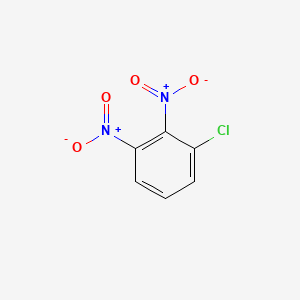
![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)
